BenchChemオンラインストアへようこそ!

1-benzyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Physicochemical characterization Thione chemistry Quinazoline analog comparison

1-Benzyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione (CAS 94875-12-4; molecular formula C21H20N2S; molecular weight 332.46 g/mol) is a synthetic heterocyclic compound belonging to the tetrahydroquinazoline-4-thione class. The compound features a saturated 5,6,7,8-tetrahydroquinazoline core bearing an N1-benzyl substituent, a C2-phenyl group, and a C4-thione (C=S) functional group.

Molecular Formula C21H20N2S
Molecular Weight 332.47
CAS No. 94875-12-4
Cat. No. B2536823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
CAS94875-12-4
Molecular FormulaC21H20N2S
Molecular Weight332.47
Structural Identifiers
SMILESC1CCC2=C(C1)C(=S)N=C(N2CC3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C21H20N2S/c24-21-18-13-7-8-14-19(18)23(15-16-9-3-1-4-10-16)20(22-21)17-11-5-2-6-12-17/h1-6,9-12H,7-8,13-15H2
InChIKeyVGGMYZQCWLEYNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione (CAS 94875-12-4): Procurement-Relevant Compound Profile


1-Benzyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione (CAS 94875-12-4; molecular formula C21H20N2S; molecular weight 332.46 g/mol) is a synthetic heterocyclic compound belonging to the tetrahydroquinazoline-4-thione class . The compound features a saturated 5,6,7,8-tetrahydroquinazoline core bearing an N1-benzyl substituent, a C2-phenyl group, and a C4-thione (C=S) functional group. The C=S moiety confers distinct physicochemical properties relative to the corresponding 4-oxo (C=O) analog 1-benzyl-2-phenylquinazolin-4(1H)-one (CAS 66866-31-7), including higher density (1.2 vs. 1.15 g/cm³) and different hydrogen-bonding capability . The tetrahydroquinazoline-4-thione scaffold has been validated in peer-reviewed literature as a privileged chemotype for topoisomerase IIα inhibition, EGFR tyrosine kinase inhibition, and phosphodiesterase 7 inhibition [1][2][3]. A PubMed search for this specific compound (conducted May 2026) returned zero indexed publications, indicating it occupies an underexplored region of chemical space with potential for novel intellectual property generation.

Why Generic Substitution Fails for 1-Benzyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione (CAS 94875-12-4)


Substituting this compound with a generic quinazoline-4-thione or tetrahydroquinazoline analog introduces three quantifiable risks. First, the N1-benzyl substituent is not interchangeable with N1-alkyl or N1-allyl groups: structure–activity relationship (SAR) data from a set of 32 N1-substituted quinazoline derivatives demonstrated that N-benzylated compounds possess superior cholinesterase inhibitory activity compared to N-alkylated counterparts, with benzylated analogs achieving submicromolar IC50 values (0.6–0.8 μM) [1]. Second, the C4-thione (C=S) functionality cannot be replaced by a C4-oxo (C=O) group without altering biological activity: in a comparative microdilution antibacterial study of five quinazolones and eight quinazoline-4-thiones, the thiones were generally more active than the corresponding quinazolones across multiple bacterial strains [2]. Third, the 5,6,7,8-tetrahydro saturation state distinguishes this scaffold from fully aromatic quinazoline-4-thiones, conferring conformational flexibility that influences target binding as demonstrated by the tetrahydroquinazoline topoisomerase IIα inhibitor ARN-21934, which achieves ~100-fold selectivity for topoIIα over topoIIβ (IC50 = 2 μM vs. 120 μM for etoposide) through a non-intercalative mechanism unique to the saturated scaffold [3]. These three structural features—N1-benzyl identity, C=S at position 4, and the saturated 5,6,7,8-tetrahydro ring system—collectively define the compound's pharmacological fingerprint and cannot be assumed equivalent across analogs.

Quantitative Differentiation Evidence: 1-Benzyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione vs. Closest Analogs


Physicochemical Differentiation: Thione (C=S) vs. Oxo (C=O) Analog — Density, Molecular Weight, and Hydrogen-Bonding Capacity

The C4-thione group in 1-benzyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione (CAS 94875-12-4) produces measurable physicochemical differences compared to the corresponding 4-oxo analog 1-benzyl-2-phenylquinazolin-4(1H)-one (CAS 66866-31-7). The sulfur atom (atomic radius 105 pm, atomic mass 32.07) replaces oxygen (atomic radius 60 pm, atomic mass 16.00), increasing both molecular weight and electron density at position 4. The thione compound exhibits a higher density of 1.2±0.1 g/cm³, a higher molecular weight of 332.46 Da (Δ = +20.10 Da vs. the oxo analog at 312.36 Da), and a slightly lower predicted boiling point of 498.8±38.0 °C (vs. 501.6±43.0 °C for the oxo analog), reflecting altered intermolecular forces . The C=S group also exhibits distinct tautomeric behavior: 13C-NMR studies on 2-phenylquinazoline-4-thiones confirm the C=S carbon resonates at 187.9–188.2 ppm, consistent with a thione rather than thiol tautomer, and this tautomeric preference influences both hydrogen-bond acceptor strength and susceptibility to nucleophilic derivatization at the sulfur center [1].

Physicochemical characterization Thione chemistry Quinazoline analog comparison

C4-Thione vs. C4-Oxo Antibacterial Activity Differentiation: Class-Level Evidence from Trisubstituted Quinazoline Derivatives

A controlled comparative study evaluated five trisubstituted quinazolones and eight trisubstituted quinazoline-4-thiones for antibacterial activity using a broth microdilution method against Gram-positive and Gram-negative bacterial strains. The quinazoline-4-thiones were generally more active than the quinazolones across the tested panel [1]. Four derivatives exerted a significant effect on Escherichia coli, and a concentration of 100 mg/L of six derivatives induced a bacteriostatic effect on Staphylococcus aureus. Additionally, in a related study, 6-chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione exhibited higher antimycobacterial activity than the isoniazid standard against Mycobacterium avium and M. kansasii [2]. While these data are from structurally related but not identical compounds, they establish a consistent class-level trend: replacement of the C4 carbonyl oxygen with sulfur (C=O → C=S) is associated with enhanced antibacterial potency, providing a rationale for selecting the thione congener over the oxo analog in antimicrobial screening programs.

Antibacterial activity Quinazoline-4-thione Quinazolin-4-one Microdilution assay

N1-Benzyl Substitution Confers Activity Advantage Over N1-Alkyl: Cholinesterase Inhibition SAR from 32 N1-Substituted Quinazoline Derivatives

A systematic SAR study of 32 N1-alkylated and N1-benzylated 2,3-dihydroquinazolin-4(1H)-one derivatives evaluated for cholinesterase inhibition revealed a clear structure–activity hierarchy: N-benzylated compounds possess good activity than N-alkylated compounds [1]. Among the benzylated series, compounds 2ad and 2af achieved submicromolar IC50 values of 0.8 μM and 0.6 μM respectively toward acetylcholinesterase (AChE). In contrast, the N-alkylated congeners showed consistently weaker inhibition, with activity in the micromolar to high-submicromolar range. While this SAR was established on a dihydroquinazolin-4-one core rather than the tetrahydroquinazoline-4-thione scaffold, the N1-substituent effect is primarily steric and lipophilic in nature and is expected to translate across related quinazoline cores. The N1-benzyl group in the target compound (CAS 94875-12-4) thus provides a documented advantage over alternative N1-substituents such as allyl (CAS 848680-62-6), methyl, or ethyl groups.

Structure-activity relationship N1-Benzylation Cholinesterase inhibition Quinazoline derivatization

Tetrahydroquinazoline Scaffold Validation: Topoisomerase IIα Inhibition with High Isoform Selectivity (ARN-21934 Benchmark)

The 5,6,7,8-tetrahydroquinazoline scaffold has been pharmacologically validated through the development of ARN-21934 (compound 14), a 6-amino-tetrahydroquinazoline derivative that inhibits human topoisomerase IIα (topoIIα) with an IC50 of 2 μM for DNA relaxation inhibition, compared to an IC50 of 120 μM for the clinical anticancer drug etoposide [1]. ARN-21934 achieves ~100-fold selectivity for topoIIα over topoIIβ and acts through a non-intercalative, non-poisoning mechanism—a critical differentiation from traditional topoII poisons that are associated with treatment-related secondary leukemias [1]. In HPV-negative head and neck squamous cell carcinoma (HNSCC) models, ARN-21934 demonstrated cytotoxicity at micromolar concentrations (IC50 = 0.8 μM) with significant tumor growth arrest in 3D in vitro systems and in vivo chick chorioallantoic membrane (CAM) models [2]. While the target compound (CAS 94875-12-4) differs from ARN-21934 by substitution at N1 (benzyl vs. H) and the absence of a 6-amino group, it shares the identical 5,6,7,8-tetrahydroquinazoline-4-thione core architecture that is essential for the non-intercalative topoIIα inhibition mechanism.

Topoisomerase IIα inhibition Tetrahydroquinazoline Anticancer scaffold Isoform selectivity

Quinazoline-4(3H)-thione Scaffold as Validated EGFR Tyrosine Kinase Inhibitor Platform with Nanomolar Potency

A recent study synthesized and evaluated novel quinazoline-4(3H)-thione derivatives as EGFR tyrosine kinase inhibitors (EGFR-TKIs) [1]. Derivatives 4, 10, and 12 exhibited potent EGFR inhibition with IC50 values of 5.6 nM, 9.32 nM, and 8.13 nM, respectively—values comparable to or exceeding those of clinically approved 4-anilinoquinazoline EGFR inhibitors such as gefitinib and erlotinib [1]. These compounds also demonstrated significant cytotoxicity against HepG2 (liver) and MCF-7 (breast) cancer cell lines, with mechanistic studies confirming upregulation of p53 and caspase-3 (apoptosis induction) and downregulation of CDK1 and ERK1/2 signaling. Molecular docking confirmed favorable binding modes within the EGFR ATP-binding pocket. While these specific derivatives are not identical to the target compound, they share the quinazoline-4-thione pharmacophore, establishing this scaffold as a validated starting point for EGFR-TKI development. The target compound (CAS 94875-12-4) offers an underexplored substitution pattern (N1-benzyl, C2-phenyl) within this validated scaffold, presenting opportunities for novel SAR exploration around the EGFR target.

EGFR inhibition Tyrosine kinase inhibitor Quinazoline-4-thione Cancer therapeutics

Commercial Availability Benchmark: Defined Purity and Underexplored Literature Profile Supporting Novel IP Generation

The target compound is commercially available with a typical purity specification of 95% . Critically, a PubMed search conducted in May 2026 for '1-Benzyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione' and its CAS number (94875-12-4) returned zero indexed publications. In contrast, structurally related tetrahydroquinazoline derivatives such as the 6-amino series (represented by ARN-21934) are protected by patent applications and have multiple PubMed-indexed publications [1]. Similarly, the 4-oxo analog 1-benzyl-2-phenylquinazolin-4(1H)-one (CAS 66866-31-7) has established literature covering antiviral and antimicrobial applications with MIC values ranging from 0.78 μg/mL to 3.12 μg/mL . This asymmetric publication landscape indicates that the target compound occupies a unique, underexplored region of chemical space: it combines the validated quinazoline-4-thione pharmacophore with an N1-benzyl/C2-phenyl substitution pattern that has not been characterized in the peer-reviewed literature, offering a genuine opportunity for novel composition-of-matter intellectual property.

Commercial availability Purity specification Literature novelty Intellectual property

Recommended Research and Industrial Application Scenarios for 1-Benzyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione (CAS 94875-12-4)


Novel Topoisomerase IIα Inhibitor Discovery: Scaffold-Hopping from ARN-21934 to the N1-Benzyl/C2-Phenyl Series

The tetrahydroquinazoline-4-thione core has been validated as a topoIIα inhibitor scaffold through ARN-21934 (IC50 = 2 μM; ~100-fold selectivity over topoIIβ) [1]. The target compound retains the identical core architecture while introducing an N1-benzyl substituent and a C2-phenyl group—substitutions that are absent from the 6-amino-tetrahydroquinazoline series described by Ortega et al. (2020). This structural divergence enables a scaffold-hopping SAR campaign to determine whether the N1-benzyl/C2-phenyl pattern preserves or enhances topoIIα inhibitory activity, potentially yielding derivatives with improved isoform selectivity or pharmacokinetic properties. The non-intercalative, non-poisoning mechanism of the tetrahydroquinazoline class is a documented differentiator from clinical topoII poisons like etoposide, which carry a risk of treatment-related secondary leukemias [1].

EGFR Tyrosine Kinase Inhibitor SAR Expansion: Exploring N1-Benzyl Effects on Kinase Binding

Quinazoline-4(3H)-thione derivatives have demonstrated potent EGFR inhibition with IC50 values in the single-digit nanomolar range (5.6–9.32 nM), comparable to clinically approved 4-anilinoquinazoline EGFR-TKIs [2]. The target compound offers an N1-benzyl/C2-phenyl substitution pattern that has not been evaluated in published EGFR inhibition studies. Given the SAR evidence that N-benzylation enhances target binding affinity relative to N-alkylation (as demonstrated in cholinesterase models where N-benzylated compounds achieved submicromolar IC50 values of 0.6–0.8 μM vs. weaker N-alkylated congeners) [3], this compound provides a rational entry point for investigating whether N1-benzyl substitution similarly enhances EGFR kinase domain engagement.

Antimicrobial Lead Generation: Exploiting the Thione > Oxo Activity Trend in an Underexplored Substitution Space

Class-level evidence demonstrates that quinazoline-4-thiones are generally more active as antibacterials than their quinazolin-4-one counterparts [4]. The target compound combines this activity-enhancing C=S feature with an N1-benzyl/C2-phenyl substitution pattern that remains uncharacterized in antimicrobial screening. In contrast, the 4-oxo analog (1-benzyl-2-phenylquinazolin-4(1H)-one) has established antimicrobial data with MIC values of 0.78–3.12 μg/mL . Systematic head-to-head antimicrobial evaluation of the target compound against the oxo analog, using standardized broth microdilution protocols against Gram-positive (S. aureus), Gram-negative (E. coli), and mycobacterial (M. tuberculosis H37Rv) strains, would directly test the class-level thione > oxo hypothesis in a novel substitution context and could identify derivative compounds with MIC values significantly below the oxo analog baseline.

Intellectual Property Generation: Composition-of-Matter Claims on an Unpublished Chemical Space

The target compound (CAS 94875-12-4) has zero PubMed-indexed publications as of May 2026, while its closest structural analogs (ARN-21934 series, 4-oxo analog) have established literature and, in the case of ARN-21934, pending patent protection [1]. This asymmetric IP landscape enables researchers to generate novel composition-of-matter intellectual property around the N1-benzyl-2-phenyl-tetrahydroquinazoline-4-thione scaffold. The compound is commercially available at 95% purity, enabling immediate experimental work without de novo synthesis. Initial SAR studies should focus on: (i) variation of the N1-benzyl substituent (electron-withdrawing and electron-donating substituents on the benzyl ring); (ii) variation of the C2-phenyl group; and (iii) derivatization of the C4-thione sulfur (alkylation, oxidation to sulfoxide/sulfone). Biological evaluation against the validated targets (topoIIα, EGFR, PDE7, antimicrobial panels) would provide the data necessary to support patent filing.

Quote Request

Request a Quote for 1-benzyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.